

# Technical Guide: Chemical Structure & Synthesis of Carboxylate-Terminated PAMAM Dendrimer (G4.5)

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## Compound of Interest

Compound Name:	Starburst(R) (pamam) dendrimer, generation 4.5
CAS No.:	26937-01-9
Cat. No.:	B14072348

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## Abstract

This guide provides a comprehensive structural analysis of the Generation 4.5 (G4.5) PAMAM dendrimer, a "half-generation" anionic macromolecule.<sup>[1]</sup> Unlike full-generation amine-terminated dendrimers (e.g., G4, G5), G4.5 features a high density of surface carboxylate groups, imparting unique solubility, low cytotoxicity, and chelation properties. This document details its ethylenediamine (EDA) core architecture, divergent synthesis via Michael addition and hydrolysis, and physicochemical characterization protocols for validation in drug delivery applications.

## Chemical Architecture: The Core & Shell

The "Starburst" (trademark of Dendritech) PAMAM G4.5 is a hyperbranched polymer defined by its precise molecular weight and monodispersity. It belongs to the class of "half-generation" dendrimers, which terminate in anionic groups rather than cationic amines.

## Structural Specifications

- Core: Ethylenediamine (EDA) (  $\text{H}_2\text{N}-\text{CH}_2-\text{CH}_2-\text{NH}_2$  ).[2]
- Branching Unit: Amidoamine (derived from methyl acrylate and ethylenediamine).
- Surface Functionality: 128 Carboxylate groups (  $\text{COO}^-$  ) or  $\text{COOH}$  ).
- Generation: 4.5 (Intermediate between amine-terminated G4 and G5).
- Molecular Weight (Theoretical):
  - Sodium Salt form (  $\text{Na}^+$  ): ~26,253 Da
  - Free Acid form (  $\text{H}^+$  ): ~23,440 Da
- Hydrodynamic Diameter: ~5.0 – 5.4 nm (pH dependent).

## Mathematical Derivation of Structure

The structural growth follows a mathematical progression based on the core multiplicity (  $2^n$  ) for EDA) and branch cell multiplicity (  $2^n$  ).

Generation	Surface Groups ( )	Formula ( )	Terminal Group
G0	4		Amine ( )
G0.5	8		Carboxylate ( )
...	...	...	...
G4	64		Amine ( )
G4.5	128		Carboxylate ( )

Note: The doubling of surface groups occurs during the Michael Addition step (Amine Di-ester), which creates the half-generation.

## Structural Visualization

The following diagram illustrates the logical topology of the G4.5 dendrimer, highlighting the EDA core and the branching amplification leading to the anionic surface.



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Caption: Logical flow from EDA core to G4.5 carboxylate surface, showing the critical doubling of surface groups at the Michael addition step.

## Synthesis Protocol: Divergent Growth

The synthesis of G4.5 is the first step in the transition from G4 to G5. It involves the exhaustive alkylation of the G4 surface amines followed by hydrolysis.

### Reaction Mechanism

- Michael Addition (G4

G4.5 Ester): The 64 primary amine groups of the G4 dendrimer react with Methyl Acrylate (MA). Each primary amine reacts with two equivalents of MA, resulting in a tertiary amine branching point and two methyl ester termini.

- Hydrolysis (G4.5 Ester

G4.5 Carboxylate): The methyl ester groups are hydrolyzed using a base (typically NaOH) to generate the sodium carboxylate salt.

### Experimental Workflow (G4 to G4.5)

Step	Procedure	Critical Parameter
1. Preparation	Dissolve G4 PAMAM (amine-terminated) in Methanol.	Ensure G4 is mono-disperse; remove solvent traces.
2. Activation	Add excess Methyl Acrylate (MA) dropwise at 0°C. Molar ratio: >2.5 equivalents per amine (approx. 160-200 equiv per dendrimer).	Temperature Control: Keep < 5°C to prevent retro-Michael reactions or amide formation.
3. Reaction	Stir at Room Temperature (RT) for 24-48 hours.	Kinetics: Long reaction time ensures 100% conversion of primary amines to tertiary amines.
4. Purification 1	Remove excess MA and Methanol via rotary evaporation under vacuum.	Vacuum: < 10 mbar. Temperature < 40°C.
5. Hydrolysis	Re-dissolve G4.5-Ester in water. Add stoichiometric NaOH (1.1 equiv per ester group). Stir for 4-12 hours.	pH Monitoring: Maintain pH ~10-11. Avoid harsh acidic conditions which can degrade the amide backbone.
6. Purification 2	Dialysis (MWCO 10-12 kDa) against DI water to remove salts and methanol byproduct.	Validation: Dialyze until conductivity of external water matches pure DI water.
7. Isolation	Lyophilization (Freeze-drying).	Result: White, hygroscopic powder (Sodium salt).

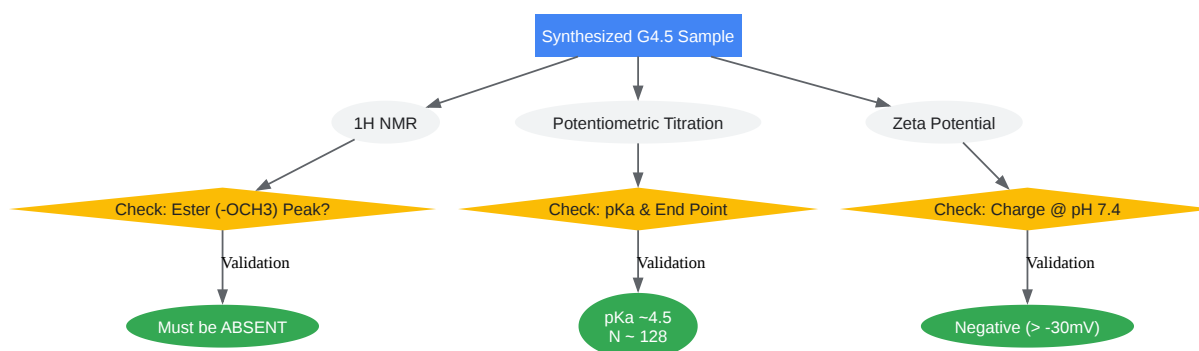
## Physicochemical Characterization

Validating the G4.5 structure requires confirming the loss of amine functionality, the appearance of carboxylates, and the absence of structural defects (trailing generations).

## Key Analytical Techniques

Method	Purpose	Expected Result for G4.5
<sup>1</sup> H NMR ( )	Structural Confirmation	Disappearance of methyl ester singlet (~3.6-3.7 ppm). Appearance of methylene protons alpha to carboxylate (~2.4 ppm). Integration ratio of core to surface confirms generation.
MALDI-TOF MS	Molecular Weight	Peak centered at ~26.2 kDa (Na <sup>+</sup> salt) or ~23.4 kDa (Acid). High monodispersity (PDI < 1.05).
Potentiometric Titration	Surface Group Count & pKa	Distinct buffer region at pH 4-5 (Carboxylates). Calculation of endpoint determines number of -COOH groups (~128).
Zeta Potential	Surface Charge	Strongly negative (-30 to -50 mV) at neutral pH (7.4).
HPLC / GPC	Purity	Single symmetric peak. Retention time shorter than G4 (due to larger size/charge repulsion).

## Characterization Logic Diagram



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Caption: Validation workflow to confirm the chemical identity and surface functionality of G4.5 PAMAM.

## Applications in Drug Development

The transition from cationic (G4) to anionic (G4.5) surfaces fundamentally alters the biological interaction profile.

- **Reduced Cytotoxicity:** Unlike cationic dendrimers (G4) which disrupt cell membranes causing lysis, anionic G4.5 is generally non-cytotoxic and biocompatible.
- **Drug Chelation:** The high density of carboxylate groups allows for the chelation of metal ions (e.g., Cisplatin, Silver) or conjugation with amine-containing drugs via EDC/NHS coupling.
- **Solubility Enhancement:** G4.5 is highly water-soluble and can solubilize hydrophobic drugs within its internal voids or via surface conjugation.

- Blood-Brain Barrier (BBB): Mixed surface modifications (hydroxyl/carboxylate) have shown potential in crossing the BBB, whereas pure cationic dendrimers are often cleared rapidly or cause toxicity.

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